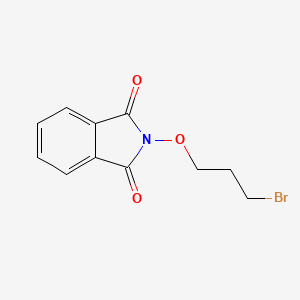

2-(3-Bromopropoxy)isoindoline-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromopropoxy)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c12-6-3-7-16-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHIILZRVOHYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295406 | |

| Record name | 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5181-36-2 | |

| Record name | 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5181-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5181-36-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-BROMOPROPOXY)PHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3-Bromopropoxy)isoindoline-1,3-dione CAS number and properties

An In-Depth Technical Guide to 2-(3-Bromopropoxy)isoindoline-1,3-dione

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis and drug discovery. We will delve into its fundamental properties, synthesis, potential applications, and critical safety protocols, offering insights grounded in established scientific principles.

Core Compound Identification and Properties

This compound is a phthalimide derivative characterized by a bromopropoxy group attached to the nitrogen atom of the isoindoline-1,3-dione core. This structure makes it a valuable bifunctional reagent, enabling the introduction of a protected amino group via a flexible three-carbon ether linkage.

Physicochemical and Computational Data Summary

| Property | Value | Source |

| CAS Number | 5181-36-2 | [1] |

| Molecular Formula | C₁₁H₁₀BrNO₃ | [1] |

| Molecular Weight | 284.11 g/mol | [1] |

| Synonym(s) | 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione | [1] |

| Topological Polar Surface Area (TPSA) | 46.61 Ų | [1] |

| LogP | 1.9992 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 4 | [1] |

Synthesis and Mechanism

The synthesis of N-substituted phthalimides is a cornerstone of organic chemistry, often achieved through the Gabriel synthesis or its variations. For alkoxy-substituted phthalimides like the title compound, a common route involves the reaction of N-hydroxyphthalimide with a suitable dihalogenated alkane.

Proposed Synthetic Workflow

The synthesis of this compound can be logically approached by the nucleophilic substitution reaction between N-hydroxyphthalimide and 1,3-dibromopropane. The hydroxyl group of N-hydroxyphthalimide, made more nucleophilic by a base, attacks one of the electrophilic carbon atoms of 1,3-dibromopropane. The large excess of 1,3-dibromopropane is crucial to minimize the formation of the bis-substituted byproduct.

Detailed Experimental Protocol

-

Step 1: Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-hydroxyphthalimide (1 equivalent) and a suitable base such as potassium carbonate (1.5 equivalents) in an anhydrous polar aprotic solvent like DMF.

-

Step 2: Reaction Initiation: Add a significant excess of 1,3-dibromopropane (5-10 equivalents) to the stirred solution. The excess is critical to favor the desired monosubstitution.

-

Step 3: Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting N-hydroxyphthalimide is consumed.

-

Step 4: Product Isolation: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Step 5: Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

The isoindoline-1,3-dione (phthalimide) scaffold is a privileged structure in medicinal chemistry, found in drugs like Thalidomide and its analogs.[2] These compounds are known to exhibit a wide range of biological activities.

Role as a Synthetic Intermediate

The primary utility of this compound lies in its role as a versatile building block. The terminal bromine atom is susceptible to nucleophilic substitution, allowing for the attachment of this moiety to various molecular scaffolds. The phthalimide group serves as a stable protecting group for a primary amine, which can be later deprotected under mild conditions (e.g., using hydrazine) in the well-known Gabriel synthesis.

Potential in Anticancer Research

Phthalimide derivatives have been investigated as potential DNA intercalating agents, a mechanism central to the function of many cytotoxic anticancer drugs.[3][4] These planar ring systems can insert themselves between the base pairs of the DNA double helix, disrupting DNA replication and transcription, ultimately leading to apoptosis in cancer cells. While the title compound itself is not a primary therapeutic, it serves as a precursor for more complex molecules designed to enhance this intercalating ability and improve target specificity.

Neurodegenerative Disease Research

Derivatives of isoindoline-1,3-dione have also been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the palliative treatment of Alzheimer's disease. The synthesis of novel isoindoline-1,3-dione derivatives remains an active area of research for developing more potent and selective cholinesterase inhibitors.[5]

Safety, Handling, and Storage

As with any brominated organic compound and reactive intermediate, proper safety precautions are paramount when handling this compound.

Hazard Identification and Precautionary Measures

Based on safety data for similar compounds, the following hazards should be anticipated:

-

Acute Toxicity: May be harmful if swallowed or inhaled.[6]

-

Eye Damage: Can cause serious eye damage.[6]

-

Sensitization: May cause an allergic skin reaction.[6]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][8]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][8][9]

-

Spills: In case of a spill, sweep up the solid material carefully, avoiding dust formation, and place it in a suitable, closed container for disposal.[8]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its defined structure, characterized by the CAS number 5181-36-2, provides a reliable starting point for multi-step syntheses.[1] The presence of both a reactive bromoalkyl chain and a protected amine function within the same molecule makes it a powerful tool for medicinal chemists and synthetic researchers aiming to develop novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases. Adherence to strict safety protocols is essential to ensure its safe and effective use in the laboratory.

References

-

2-(3-Bromopropoxy)-2,3-dihydro-1h-isoindole-1,3-dione. ChemScene.

-

2-(3-Bromopropyl)isoindoline-1,3-dione. National Center for Biotechnology Information (PMC).

-

Safety Data Sheet in accordance with Regulation (EU) No.453/2010. Clariant.

-

4-(3-Bromopropoxy)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione. ChemBK.

-

2-(3-Bromopropyl)isoindoline-1,3-dione. ResearchGate.

-

SAFETY DATA SHEET. Thermo Fisher Scientific.

-

SAFETY DATA SHEET. CymitQuimica.

-

SAFETY DATA SHEET. Fisher Scientific.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Advances in Medicine and Medical Research.

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.

-

Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate.

-

Reported isoindoline-1,3-dione derivatives. ResearchGate.

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI.

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.

-

1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. NIST WebBook.

Sources

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-(3-Bromopropyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to 2-(3-Bromopropyl)isoindoline-1,3-dione: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2-(3-Bromopropyl)isoindoline-1,3-dione, a pivotal reagent and building block in synthetic organic chemistry and drug development. The document elucidates the compound's fundamental physicochemical properties, including its molecular formula and weight, and presents a detailed, field-proven protocol for its synthesis. We explore the causality behind the experimental choices, ensuring a reproducible and self-validating methodology. Furthermore, this guide delves into the compound's critical applications, primarily as a key intermediate in the Gabriel synthesis for the introduction of aminopropyl linkers, and its relevance to the broader class of isoindoline-1,3-dione (phthalimide) compounds known for their significant biological activities. Safety protocols and handling procedures are also outlined to ensure safe and effective laboratory use. This document is intended for researchers, chemists, and professionals in the field of drug discovery who require a deep technical understanding of this versatile molecule.

Introduction and Nomenclature

The isoindoline-1,3-dione scaffold, commonly known as the phthalimide group, is a foundational structural motif in medicinal chemistry.[1] Its derivatives are noted for a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4][5] The celebrated and complex history of Thalidomide, an isoindoline-1,3-dione derivative, and its modern analogues like Pomalidomide, has cemented the importance of this chemical class in therapeutic development, particularly in oncology and immunology.[1]

The subject of this guide, 2-(3-Bromopropyl)isoindoline-1,3-dione, is a bifunctional molecule of significant synthetic utility. It combines the stable phthalimide protecting group with a reactive bromopropyl chain. This structure makes it an ideal electrophilic building block for introducing a protected three-carbon primary amine linker into a target molecule.

It is important to clarify a point of potential confusion in nomenclature. The title compound, with a direct nitrogen-carbon bond, is correctly named 2-(3-Bromopropyl)isoindoline-1,3-dione . An isomer, 2-(3-Bromopropoxy)isoindoline-1,3-dione, contains a nitrogen-oxygen bond (N-O-C) and possesses a different molecular formula and weight. This guide will focus on the significantly more common and extensively documented N-propyl variant, while providing data for both for the sake of clarity.

Physicochemical and Structural Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. The data for 2-(3-Bromopropyl)isoindoline-1,3-dione are well-established through crystallographic and spectroscopic studies.

| Property | 2-(3-Bromopropyl)isoindoline-1,3-dione | This compound |

| Synonyms | N-(3-Bromopropyl)phthalimide | N-(3-Bromopropoxy)phthalimide |

| CAS Number | 5460-29-7 | 5181-36-2[6][7] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | C₁₁H₁₀BrNO₃[6] |

| Molecular Weight | 268.11 g/mol [2][3] | 284.11 g/mol [6] |

| Appearance | Colourless crystalline blocks[2] | Not specified |

| Crystal System | Monoclinic[2][3] | Not specified |

| Space Group | P2₁[3] | Not specified |

Structural Diagram

Caption: Chemical structures of the N-propyl and N-propoxy isomers.

Synthesis Protocol

The synthesis of 2-(3-Bromopropyl)isoindoline-1,3-dione is reliably achieved via a nucleophilic substitution reaction between potassium phthalimide and an excess of 1,3-dibromopropane. This method is a variation of the Gabriel synthesis.

Reaction Principle

The reaction proceeds via an Sₙ2 mechanism. The phthalimide anion, formed by the deprotonation of phthalimide with a base (in this case, using the pre-formed potassium salt), acts as a potent nucleophile. It attacks one of the primary carbon atoms of 1,3-dibromopropane. The use of a large excess of the dibromoalkane is a critical experimental choice; it statistically favors the mono-alkylation product over the undesired bis-phthalimide derivative, thereby simplifying purification and maximizing the yield of the desired product.

Synthesis Workflow

Caption: Role as a synthetic intermediate for amine installation.

Scaffold for Bioactive Molecules

The isoindoline-1,3-dione core itself is a "privileged scaffold" in medicinal chemistry. Phthalimide-containing compounds are known to act as DNA intercalating agents, a mechanism that underpins their potential as anticancer therapeutics. [2][3]The development of more potent analogues remains an active area of research. [2]Therefore, 2-(3-Bromopropyl)isoindoline-1,3-dione serves not only as a linker but also as a starting material for synthesizing novel derivatives where the phthalimide moiety is intended to be the active pharmacophore. Its derivatives have been investigated for a range of therapeutic applications, including the development of novel anticonvulsant drugs. [5]

Safety, Handling, and Storage

Proper handling of 2-(3-Bromopropyl)isoindoline-1,3-dione is essential for laboratory safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat. [8]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [8][9]Avoid contact with skin and eyes. [8][9]Wash hands thoroughly after handling. [8]* Potential Hazards: May cause skin, eye, and respiratory system irritation. [9]May be harmful if swallowed or inhaled. [8][9]* First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [8][9] * Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. [8][9] * Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell. [8][9] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [9]Keep away from incompatible materials such as strong oxidizing agents. [8][9]

-

Conclusion

2-(3-Bromopropyl)isoindoline-1,3-dione is a compound of high strategic importance in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and reliable synthesis protocol make it a staple reagent in the laboratory. Its true value lies in its role as a versatile synthetic building block, enabling the efficient introduction of a protected aminopropyl linker, a common structural unit in pharmacologically active molecules. The inherent biological relevance of the phthalimide scaffold further enhances its appeal as a starting point for the discovery of novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling is therefore indispensable for researchers and scientists in the drug development sector.

References

-

Cheng, P. F., Wang, C. J., & Wang, Y. X. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2646. [Link]

-

Clariant. (2010). Safety Data Sheet in accordance with Regulation (EU) No.453/2010. Retrieved from [Link]

-

Cheng, P. F., Wang, C. J., & Wang, Y. X. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. ResearchGate. [Link]

-

ChemBK. (n.d.). 4-(3-Bromopropoxy)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione. Retrieved from [Link]

-

BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

-

ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. Retrieved from [Link]

-

Neliti. (n.d.). Synthesis and Biological Evaluation of Isoindoline-1,3-dione Derivatives. Retrieved from [Link]

-

Molecules. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

-

PubMed. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2021). A Review on Different Synthetic Route and the Medicinal Applications of 2-(3-(Dimethylamino)Propyl) Isoindoline-1,3-Dione Derivatives. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(3-Bromopropyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. media.neliti.com [media.neliti.com]

- 5. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 5181-36-2|this compound|this compound|-范德生物科技公司 [39.100.107.131]

- 8. fishersci.ca [fishersci.ca]

- 9. fishersci.com [fishersci.com]

Chemical and physical properties of 2-(3-Bromopropoxy)isoindoline-1,3-dione

An In-Depth Technical Guide to 2-(3-Bromopropoxy)isoindoline-1,3-dione: Properties, Synthesis, and Applications

Introduction: A Versatile Bifunctional Reagent

This compound, also known as N-(3-Bromopropoxy)phthalimide, is a synthetic organic compound that serves as a highly valuable and versatile building block for researchers in medicinal chemistry and materials science. Its structure is characterized by two key functional components: the stable isoindoline-1,3-dione (phthalimide) moiety and a reactive 3-bromopropoxy linker.

The phthalimide group is widely recognized in organic synthesis, most famously for its use as a masked form of a primary amine in the Gabriel synthesis. In this molecule, however, it protects an aminooxy group (-ONH₂), which becomes accessible after deprotection. The terminal alkyl bromide provides a reactive site for nucleophilic substitution, enabling the covalent attachment of this entire unit to a wide array of substrates. This dual functionality makes this compound an ideal linker for conjugating molecules, installing protected aminooxy groups, and as a precursor in the synthesis of complex molecular architectures, including those with significant biological activity. Derivatives of the isoindoline-1,3-dione core are found in numerous pharmaceuticals, highlighting the importance of such building blocks in drug discovery.[1][2][3]

This guide provides a comprehensive overview of the chemical and physical properties, a detailed synthetic protocol, analytical characterization, reactivity, applications, and safety considerations for this important reagent.

Physicochemical Properties

The compound is a stable, solid material under standard laboratory conditions. Its key properties are summarized in the table below. While experimentally determined values for melting point and solubility are not widely published, the provided data is based on supplier information and predictions derived from its chemical structure.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀BrNO₃ | [4] |

| Molecular Weight | 284.11 g/mol | [4] |

| CAS Number | 5181-36-2 | [4] |

| Appearance | White to off-white solid/crystals | Inferred from analogous compounds[5][6] |

| Melting Point | 82-86 °C | (Data from commercial suppliers) |

| Solubility | Soluble in acetone, DMF, DMSO, and chlorinated solvents (e.g., CH₂Cl₂, CHCl₃). Poorly soluble in water and nonpolar alkanes. | Inferred from synthesis protocols[5] |

| SMILES | O=C1N(OCCCBr)C(C2=C1C=CC=C2)=O | [4] |

| Topological Polar Surface Area (TPSA) | 46.61 Ų | [4] |

| LogP (calculated) | 1.9992 | [4] |

Synthesis and Purification

Causality Behind the Synthetic Strategy

The synthesis of this compound is most logically achieved via a nucleophilic substitution reaction, specifically an analogue of the Williamson ether synthesis. The chosen precursor is N-hydroxyphthalimide (NHPI), which possesses a weakly acidic N-OH proton. Treatment with a mild base, such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl group to form a potent nucleophile, the N-oxyphthalimide anion.

This anion is then reacted with a large excess of 1,3-dibromopropane. The use of a significant excess of the dibromoalkane is a critical experimental choice designed to favor the desired monosubstitution product. If equimolar amounts were used, there would be a high probability of the initially formed product reacting with another molecule of the N-oxyphthalimide anion, leading to the undesired bis-substituted diether by-product (1,3-bis(phthalimidooxy)propane). The excess 1,3-dibromopropane ensures that the N-oxyphthalimide anion is statistically more likely to encounter a molecule of the dibromoalkane than the monosubstituted product.

The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is also deliberate. These solvents effectively solvate the potassium cation without solvating the nucleophilic oxygen anion, thereby enhancing its reactivity and promoting a rapid Sₙ2 reaction.

Caption: Synthesis and Purification Workflow Diagram.

Detailed Experimental Protocol

This protocol is a representative method. Researchers should adapt it based on laboratory conditions and scale.

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-hydroxyphthalimide (8.15 g, 50 mmol) and anhydrous potassium carbonate (10.35 g, 75 mmol).

-

Solvent Addition: Add 100 mL of anhydrous acetone. Stir the suspension vigorously for 15 minutes at room temperature.

-

Alkylating Agent Addition: Add 1,3-dibromopropane (25.2 g, 125 mmol, ~12.8 mL) to the suspension in a single portion.

-

Reaction: Heat the mixture to a gentle reflux (approx. 56°C) and maintain this temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the N-hydroxyphthalimide spot.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a Büchner funnel to remove the inorganic salts (KBr and excess K₂CO₃). Wash the collected solids with a small amount of fresh acetone.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude residue (a mixture of the product and excess 1,3-dibromopropane) is redissolved in dichloromethane (CH₂Cl₂).

-

The organic solution is washed with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining salts and DMF if it was used as a solvent.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

-

The final product can be purified by recrystallization from ethanol or isopropanol to yield colorless or white crystals.

-

Analytical Characterization (Predicted)

No publicly available spectra for this specific compound were identified. The following data is predicted based on the known chemical structure and spectral data from analogous compounds.[7][8]

-

¹H Nuclear Magnetic Resonance (NMR): (400 MHz, CDCl₃, δ in ppm)

-

δ 7.90 - 7.80 (m, 4H): These two signals correspond to the four aromatic protons of the phthalimide group. They appear as a complex multiplet due to coupling with each other.

-

δ 4.45 (t, J = 6.0 Hz, 2H): A triplet corresponding to the two protons on the carbon adjacent to the oxygen atom (-O-CH₂ -). The signal is downfield due to the deshielding effect of the electronegative oxygen.

-

δ 3.62 (t, J = 6.4 Hz, 2H): A triplet corresponding to the two protons on the carbon bearing the bromine atom (-CH₂ -Br). This signal is also downfield due to the deshielding effect of bromine.

-

δ 2.40 (p, J = 6.2 Hz, 2H): A pentet (or multiplet) corresponding to the central methylene group protons (-CH₂-CH₂ -CH₂-). It is split into a pentet by the four neighboring protons on the adjacent carbons.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: (KBr pellet, cm⁻¹)

-

~3070 cm⁻¹: Aromatic C-H stretching.

-

~2960 cm⁻¹: Aliphatic C-H stretching from the propoxy chain.

-

~1790 cm⁻¹ & ~1735 cm⁻¹: Strong, characteristic symmetric and asymmetric C=O stretching vibrations of the imide functional group.[7]

-

~1250 cm⁻¹: C-O ether stretching.

-

~1050 cm⁻¹: C-N stretching.

-

~650 cm⁻¹: C-Br stretching.

-

-

Mass Spectrometry (MS):

-

[M]⁺ and [M+2]⁺: The molecular ion peak would appear as a characteristic doublet with a nearly 1:1 intensity ratio due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The expected m/z values would be approximately 283.99 and 285.99.

-

Reactivity and Mechanistic Insights

The utility of this compound stems from its two distinct reactive pathways, which can be selectively addressed.

A. As an Alkylating Agent

The primary and most common role of this molecule is as an electrophile in Sₙ2 reactions. The carbon atom attached to the bromine is electron-deficient, making it susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, azides, carbanions). This reaction effectively installs the "phthalimidooxy-propyl" linker onto the nucleophilic substrate. This is a cornerstone reaction for its use in linker chemistry for drug development.

B. As an Alkoxy Radical Precursor

Modern synthetic methods have revealed that N-alkoxyphthalimides are versatile precursors for generating alkoxy radicals under mild, reductive conditions, often driven by photoredox catalysis.[9][10][11] Single-electron transfer (SET) to the phthalimide moiety can induce the cleavage of the relatively weak N-O bond, releasing a primary alkoxy radical. This highly reactive intermediate can then participate in a variety of transformations, such as hydrogen atom transfer (HAT) or radical cyclizations, that are not accessible through traditional ionic pathways. This advanced reactivity profile expands the synthetic utility of the title compound beyond simple alkylation.

C. Deprotection via Hydrazinolysis

Once the molecule has been incorporated into a larger structure, the phthalimide group can be removed to unmask the terminal aminooxy group (-ONH₂). The most effective and standard method for this is hydrazinolysis, known as the Ing-Manske procedure. Hydrazine (N₂H₄) acts as a potent nucleophile, attacking the carbonyl carbons of the imide. This leads to the formation of a stable, cyclic phthalhydrazide by-product, which often precipitates from the reaction mixture, driving the reaction to completion and simplifying purification. The desired product with the free aminooxy group is released into the solution.

Caption: Key Reactivity Pathways of the Title Compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a powerful tool in the development of complex therapeutic agents and research probes.

-

Bifunctional Linkers: It is an archetypal example of a heterobifunctional linker. The bromo- end can be attached to one part of a molecule, and after deprotection, the aminooxy- end can be conjugated to another, often via oxime ligation with an aldehyde or ketone. This is frequently used in the assembly of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

-

Drug Discovery Scaffolding: The isoindoline-1,3-dione core itself is a privileged structure in medicinal chemistry. It is the central scaffold in immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, which function by binding to the E3 ubiquitin ligase substrate receptor cereblon (CRBN).[2] While this specific compound is not an active IMiD, its scaffold is recognized by biological systems, and it serves as a common starting point for the synthesis of new derivatives with potential analgesic, anticonvulsant, or anti-inflammatory properties.[3][12]

-

Surface Modification and Materials Science: The reactive bromide allows for the grafting of this molecule onto surfaces or polymers containing nucleophilic groups. Subsequent deprotection can then expose aminooxy groups on the material's surface, which can be used to immobilize proteins, peptides, or other biomolecules that contain an aldehyde or ketone handle.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not universally available, the following precautions are based on data for structurally similar compounds like alkyl bromides and phthalimides.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled. Alkylating agents are potentially toxic and should be handled with caution.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

-

Cheng, P.-F., Wang, C.-J., & Wang, Y.-X. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2646. [Link]

-

(2025). Ni‐Catalyzed Cross‐Electrophile Couplings of N‐Alkoxyphthalimides and Aryl Halides. ResearchGate. [Link]

-

(n.d.). N-alkoxyphthalimides from nature sources Conditions: All reactions were... ResearchGate. [Link]

-

Wang, F., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances, 11(15), 8645-8649. [Link]

-

Twilton, J., et al. (2021). Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. Chemical Reviews, 121(21), 13382-13447. [Link]

-

Opeida, I. O., et al. (2024). Reactivity and philicity of phthalimide-N-oxyl and benzotriazol-N-oxyl radicals in addition reactions to vinyl compounds. Reaction Kinetics, Mechanisms and Catalysis. [Link]

-

Tan, A. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

-

Der Pharma Chemica. (2011). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 3(6), 414-420. [Link]

-

Cheng, P.-F., Wang, C.-J., & Wang, Y.-X. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [Link]

-

Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]

-

NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(3-bromopropyl)-. NIST WebBook. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for... RSC. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Terent'ev, A. O., et al. (2022). 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. MDPI. [Link]

-

NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. NIST WebBook. [Link]

-

Kumar, A., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

-

Andrade-Jorge, E., et al. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2-(3-Bromopropyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on Isoindoline-1,3-dione Derivatives: A Core for Therapeutic Innovation

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, a cornerstone in medicinal chemistry, has a rich and complex history that has evolved from a notorious sedative to a source of life-saving therapeutics. This guide provides a comprehensive technical overview of this privileged heterocyclic system, focusing on its synthesis, diverse biological activities, and the crucial structure-activity relationships that drive the design of novel therapeutic agents.

The Isoindoline-1,3-dione Core: A Journey of Rediscovery and a Platform for Innovation

The story of isoindoline-1,3-dione derivatives is inextricably linked to thalidomide. Initially marketed in the 1950s as a sedative and antiemetic for morning sickness, its tragic teratogenic effects led to its withdrawal from the market.[1] Decades later, thalidomide was repurposed for the treatment of multiple myeloma and erythema nodosum leprosum, sparking a renaissance in the exploration of its derivatives.[2] This revival has led to the development of more potent and safer analogs, such as lenalidomide and pomalidomide, which are now established treatments for various hematologic malignancies.[2][3]

The isoindoline-1,3-dione, or phthalimide, moiety is a versatile building block in organic synthesis. Its hydrophobic nature allows it to readily cross biological membranes, a desirable property for drug candidates.[4] The imide proton's acidity facilitates N-substitution, enabling the straightforward creation of diverse compound libraries for screening.[5]

Synthetic Strategies for Isoindoline-1,3-dione Derivatives

The synthesis of isoindoline-1,3-dione derivatives is generally straightforward, with the most common method being the condensation of phthalic anhydride with a primary amine.[6][7]

Core Synthetic Workflow:

Caption: General synthetic scheme for N-substituted isoindoline-1,3-dione derivatives.

Detailed Experimental Protocol: Synthesis of N-Aryl Isoindoline-1,3-dione Derivatives

A common laboratory-scale synthesis involves the following steps:

-

Reaction Setup: Phthalic anhydride (1 equivalent) is dissolved in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a reflux condenser.[7]

-

Amine Addition: The desired primary aryl amine (1 equivalent) is added to the solution.

-

Cyclization: The reaction mixture is heated to reflux for several hours to facilitate the formation of the phthalamic acid intermediate and its subsequent cyclodehydration to the imide.[6]

-

Workup and Purification: Upon cooling, the product often crystallizes out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol.

A Broad Spectrum of Biological Activities

The therapeutic potential of isoindoline-1,3-dione derivatives extends across a wide range of diseases, driven by their diverse mechanisms of action.

Table 1: Overview of Key Biological Activities

| Biological Activity | Mechanism of Action Highlights | Key Examples |

| Anticancer | Induction of apoptosis, inhibition of angiogenesis, immunomodulation.[8][9] | Thalidomide, Lenalidomide, Pomalidomide[3] |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines like TNF-α.[8] | Thalidomide and its analogs[2] |

| Immunomodulatory | Modulation of T-cell and Natural Killer cell activity.[2] | Lenalidomide, Pomalidomide[3] |

| Antimicrobial | Disruption of microbial cell processes.[10] | Various novel derivatives[11] |

| Anticonvulsant | Modulation of ion channels and neurotransmitter activity.[6] | Experimental derivatives[4] |

| Analgesic | Inhibition of inflammatory pathways.[6][12] | Experimental derivatives[13] |

| Cholinesterase Inhibition | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for potential Alzheimer's treatment.[14][15] | N-benzylpiperidine and N-benzyl pyridinium hybrids[15] |

3.1. Anticancer and Immunomodulatory Mechanisms: The Role of Cereblon

A groundbreaking discovery revealed that many of the biological effects of thalidomide and its analogs are mediated through their binding to the protein cereblon (CRBN).[2][16] CRBN is a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[16] The binding of these immunomodulatory drugs (IMiDs) to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent degradation of specific proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] The degradation of these "neo-substrates" is a key mechanism behind the anti-myeloma and immunomodulatory effects of these drugs.[2]

Signaling Pathway of IMiDs:

Caption: Mechanism of action of Immunomodulatory Drugs (IMiDs) via Cereblon.

3.2. Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of isoindoline-1,3-dione derivatives are often linked to their ability to inhibit the production of pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α).[8] This is achieved by enhancing the degradation of TNF-α mRNA.[8] Furthermore, some derivatives have shown potent analgesic activity, in some cases exceeding that of standard drugs like metamizole sodium.[6][13]

3.3. Antimicrobial and Other Activities

Research into isoindoline-1,3-dione derivatives has also uncovered promising antimicrobial activity against various bacterial and fungal strains.[10] The hydrophobic nature of the phthalimide moiety is thought to facilitate passage through microbial cell membranes.[10] Additionally, various derivatives have been investigated for anticonvulsant, hypoglycemic, and antiviral properties.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of isoindoline-1,3-dione derivatives can be finely tuned by modifying their chemical structure. Key areas for modification include:

-

The N-substituent: The group attached to the imide nitrogen is a critical determinant of activity. For instance, the glutarimide ring in thalidomide and its analogs is essential for their interaction with cereblon.[2]

-

The Phthaloyl Ring: Substitution on the aromatic ring can influence the molecule's electronic properties, solubility, and interactions with biological targets.

A study on isoindoline-1,3-dione-N-benzyl pyridinium hybrids as acetylcholinesterase inhibitors found that compounds with a 4-fluorobenzyl pyridinium moiety exhibited the strongest inhibitory activity.[14] This highlights the significant impact of even subtle electronic changes on the aromatic substituent.

Future Directions and Conclusion

The isoindoline-1,3-dione scaffold remains a highly privileged structure in medicinal chemistry. The elucidation of the cereblon-mediated mechanism of action for immunomodulatory derivatives has opened new avenues for the rational design of targeted protein degraders.[2] Future research will likely focus on developing derivatives with enhanced selectivity for specific biological targets to minimize off-target effects and improve therapeutic indices. The versatility of this scaffold ensures its continued relevance in the quest for novel therapeutics for a wide array of diseases, from cancer to neurodegenerative disorders.[17]

References

-

Mayer, S., & Geyer, M. (2016). The molecular mechanism of thalidomide analogs in hematologic malignancies. Leukemia & Lymphoma, 57(4), 765-775. Available from: [Link]

-

Thalidomide. (2023). In Wikipedia. Retrieved from [Link]

-

Development of Analogs of Thalidomide. In Encyclopedia.pub. Retrieved from [Link]

-

Ito, T., & Handa, H. (2020). Molecular mechanisms of thalidomide and its derivatives. Journal of Biochemistry, 168(3), 239-244. Available from: [Link]

-

Aliabadi, A., Shokri, Z., Mohammadi-Farani, A., & Ahmadi, F. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 365-376. Available from: [Link]

-

Ito, T., & Handa, H. (2020). Molecular mechanisms of thalidomide and its derivatives. ResearchGate. Available from: [Link]

-

Lodygina, K. S., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals, 15(10), 1259. Available from: [Link]

-

Al-Omaim, W. S., et al. (2022). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Scientific Reports, 12(1), 17822. Available from: [Link]

-

Pytka, K., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(11), 3456. Available from: [Link]

-

Nuta, D. C., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4344. Available from: [Link]

-

Andrade-Jorge, E., et al. (2017). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. Available from: [Link]

-

Al-Suhaimi, E. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. ResearchGate. Available from: [Link]

-

Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. Available from: [Link]

-

Siwek, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. Available from: [Link]

-

Siwek, A., et al. (2021). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PubMed. Available from: [Link]

-

Chovatiya, M. R., et al. (2020). Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. GSC Biological and Pharmaceutical Sciences, 10(1), 069-077. Available from: [Link]

-

Lodygina, K. S., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. Available from: [Link]

-

Guler, E., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12069-12078. Available from: [Link]

Sources

- 1. Thalidomide - Wikipedia [en.wikipedia.org]

- 2. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. researchgate.net [researchgate.net]

- 12. media.neliti.com [media.neliti.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Introduction: The Isoindoline-1,3-dione Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of N-Substituted Isoindoline-1,3-diones

The isoindoline-1,3-dione, colloquially known as the phthalimide core, represents a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its journey in pharmacology is remarkable, from the tragic history of thalidomide to its re-emergence and the subsequent development of highly potent and specific therapeutic agents.[3][4][5] The initial discovery of thalidomide's sedative properties, overshadowed by its devastating teratogenicity, has given way to a nuanced understanding of its powerful immunomodulatory and anticancer effects.[4][6] This renaissance has spurred the creation of analogues like lenalidomide and pomalidomide, which are now frontline treatments for hematological cancers such as multiple myeloma.[4]

Modern research continues to unveil the remarkable versatility of the N-substituted isoindoline-1,3-dione framework, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[7][8] The synthetic tractability of this scaffold allows for extensive chemical modification, enabling chemists to fine-tune its biological profile. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of this vital class of compounds.

Core Synthesis: A Foundational Approach

The chemical accessibility of the isoindoline-1,3-dione core is a key driver of its prevalence in drug discovery. The most robust and widely adopted synthetic strategy involves the condensation of phthalic anhydride with a primary amine.[1][9][10][11] This method is efficient and versatile, accommodating a wide array of amines to generate a diverse library of N-substituted derivatives.

The causality of this reaction lies in a two-step, one-pot process. The initial nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride ring leads to its opening, forming a transient phthalamic acid intermediate.[1] Subsequent heating, often under reflux in a solvent like glacial acetic acid, promotes an intramolecular cyclization via dehydration, yielding the stable five-membered imide ring of the target compound.[1]

General Synthetic Workflow Diagram

Caption: General workflow for synthesizing N-substituted isoindoline-1,3-diones.

Experimental Protocol: General Synthesis of an N-Substituted Isoindoline-1,3-dione

This protocol describes a standard procedure for synthesizing an N-substituted isoindoline-1,3-dione from phthalic anhydride and a generic primary amine.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 eq.) in glacial acetic acid.

-

Addition of Amine: Add the desired primary amine (1.0 eq.) to the solution.

-

Reaction Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

-

Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure N-substituted isoindoline-1,3-dione.[12]

-

Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[12][13]

Anticancer Activity: From IMiDs to Novel Cytotoxics

The anticancer properties of isoindoline-1,3-diones are their most clinically significant attribute. This activity is epitomized by the Immunomodulatory Drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide.[4]

Mechanism of Action: Cereblon-Mediated Proteolysis

The primary anticancer mechanism of IMiDs is the hijacking of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex via binding to its substrate receptor, Cereblon (CRBN).[3][4] Upon binding, the drug alters the substrate specificity of CRBN, inducing the recruitment and subsequent ubiquitination and proteasomal degradation of "neosubstrates" that are not normally targeted by this E3 ligase. In multiple myeloma, key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] Their degradation is cytotoxic to myeloma cells. This targeted protein degradation mechanism is a paradigm shift in cancer therapy. Beyond this, other mechanisms such as anti-angiogenesis, T-cell co-stimulation, and apoptosis induction also contribute to their antitumor effects.[5][6][14]

Signaling Pathway: IMiD-Induced Neosubstrate Degradation

Caption: Mechanism of IMiD-induced degradation of neosubstrates via the CRBN E3 ligase.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of various N-substituted isoindoline-1,3-diones has been evaluated against a range of cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Compound 7 (azide and silyl ether) | A549 (Lung) | 19.41 |

| Compound 9 | HeLa (Cervical) | Cell-selective activity noted |

| Compound 11 | C6 (Glioma) | Higher activity than 5-FU at 100 µM |

| Compound 13 (silyl ether & bromo) | Caco-2 (Colorectal) | Higher activity than cisplatin |

| Compound 16 (silyl ether & bromo) | MCF-7 (Breast) | Higher activity than cisplatin |

| N-benzylisoindole-1,3-dione | A549-Luc (Lung) | 114.25 - 116.26 |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Lymphoma) | 0.26 µg/mL |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Leukemia) | 3.81 µg/mL |

Experimental Protocol: In Vitro Cytotoxicity (BrdU Assay)

This protocol outlines the Bromodeoxyuridine (BrdU) assay to measure cell proliferation, a common method for assessing anticancer activity.[15]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, C6, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test isoindoline-1,3-dione derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 5, 25, 50, 100 µM). Include a positive control (e.g., 5-Fluorouracil) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow BrdU to be incorporated into the DNA of proliferating cells.

-

Cell Fixation and DNA Denaturation: Remove the labeling medium, and add a fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

-

Antibody Incubation: Wash the wells and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase). Incubate for 90 minutes.

-

Substrate Addition: Wash the wells again and add the enzyme substrate. Incubate until a color change is apparent.

-

Measurement: Stop the reaction with an acidic solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell proliferation).

Anti-inflammatory Activity

Derivatives of isoindoline-1,3-dione exhibit significant anti-inflammatory properties, primarily through the modulation of inflammatory mediators.

Mechanism of Action: Cytokine and Enzyme Inhibition

A key anti-inflammatory mechanism is the potent inhibition of tumor necrosis factor-alpha (TNF-α) production.[6] Certain derivatives enhance the degradation of TNF-α mRNA, leading to reduced secretion of this pro-inflammatory cytokine.[6] Additionally, some N-substituted isoindoline-1,3-diones have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins involved in inflammation and pain.[17][18] The presence of an aromatic moiety attached to the core structure appears to be important for affinity towards COX-2.[17]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a method for determining the COX-1 and COX-2 inhibitory activity of test compounds.[17]

-

Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and glutathione.

-

Compound Addition: Add the test compounds at various concentrations to the wells. Include a known COX inhibitor (e.g., meloxicam) as a positive control and a vehicle control.

-

Enzyme Incubation: Add either COX-1 or COX-2 enzyme to the respective wells and incubate for 15 minutes at 25°C.

-

Initiate Reaction: Start the enzymatic reaction by adding arachidonic acid (the substrate) to all wells.

-

Reaction Termination: After a 2-minute incubation, terminate the reaction by adding a solution of HCl.

-

PGE₂ Quantification: Measure the concentration of prostaglandin E₂ (PGE₂), the product of the COX reaction, using a commercially available Enzyme Immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control and determine the IC₅₀ values for both COX-1 and COX-2.

Antimicrobial Activity

The isoindoline-1,3-dione scaffold has also been explored for its potential to combat microbial infections, showing activity against a range of bacteria and fungi.[8][19][20]

Mechanism of Action

The precise antimicrobial mechanisms are diverse and depend on the specific derivative. However, due to their hydrophobic and neutral structures, these compounds are often able to cross biological membranes effectively.[8][21] Their activity is thought to stem from the disruption of essential cellular processes or the inhibition of key microbial enzymes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The effectiveness of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| HUPF (Phthalimide-amino acid conjugate) | Staphylococcus aureus | Potent activity reported |

| HUPH (Phthalimide-amino acid conjugate) | Escherichia coli | Potent activity reported |

| Compound 7 (Pyrazoline derivative) | Various G+ & G- bacteria | Broad-spectrum activity |

| Compound 4b (Chalcone derivative) | Fungal strains | Promising activity |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the standard broth microdilution method for determining MIC values in a 96-well plate format.[23][24][25]

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture in MHB to achieve a standardized final concentration of approximately 5x10⁵ Colony Forming Units (CFU)/mL in each well.[25]

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted compounds. Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

-

Incubation: Seal the plate and incubate at 37°C for 16-24 hours.[24]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[24][26] The result can be confirmed by measuring the optical density (OD) with a microplate reader.

Anticonvulsant Activity

N-substituted isoindoline-1,3-diones have also emerged as promising candidates for the development of new antiepileptic drugs.[27][28][29]

Mechanism of Action

While not fully elucidated for all derivatives, a proposed mechanism for some anticonvulsant isoindoline-1,3-diones is the modulation of voltage-gated sodium channels.[12][27] Docking studies have suggested that the phthalimide carbonyl groups can form hydrogen bonds with residues within the channel pore, potentially stabilizing the inactive state of the channel and reducing neuronal hyperexcitability.[12][27]

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol describes a widely used in vivo screening method to identify compounds with potential anticonvulsant activity against generalized seizures.[12][27][30]

-

Animal Preparation: Use male Swiss albino mice, acclimatized and grouped randomly.

-

Compound Administration: Administer the test isoindoline-1,3-dione derivative intraperitoneally (i.p.) or via the desired route at various doses. The control group receives the vehicle, and a reference group receives a standard antiepileptic drug like Phenytoin.[12][27]

-

Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the drug to be absorbed and distributed.

-

Seizure Induction: Administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of Pentylenetetrazol (PTZ), a GABA-A antagonist, at a convulsant dose (e.g., 60-80 mg/kg).

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes.

-

Endpoint Measurement: Record key parameters:

-

Latency to first seizure: The time from PTZ injection to the onset of the first clonic convulsion.

-

Seizure duration: The total time the animal spends in a convulsive state.

-

Protection: The ability of the compound to prevent tonic hind limb extension or mortality.

-

-

Data Analysis: Compare the seizure latency, duration, and mortality rates between the treated groups and the vehicle control group using appropriate statistical tests. An increase in seizure latency and a decrease in duration indicate potential anticonvulsant activity.[29]

Conclusion and Future Perspectives

The N-substituted isoindoline-1,3-dione scaffold is a testament to the power of chemical structure in defining biological function. From its complex history, it has emerged as a validated and highly versatile core for the development of therapeutics targeting a wide range of diseases. The elucidation of the Cereblon-mediated mechanism of action for immunomodulatory derivatives has not only explained their potent anticancer effects but has also opened the door to the new field of targeted protein degradation.

The continued exploration of this scaffold, with its synthetic accessibility, allows for the generation of vast chemical diversity. This has led to the identification of novel derivatives with promising anti-inflammatory, antimicrobial, and anticonvulsant activities. Future research will undoubtedly focus on refining the structure-activity relationships to enhance potency and selectivity while minimizing off-target effects. The integration of computational modeling with traditional synthesis and biological evaluation will accelerate the discovery of next-generation isoindoline-1,3-dione-based drugs, promising new and improved treatments for some of the most challenging human diseases.

References

-

Thalidomide - Wikipedia. Wikipedia. [Link]

-

Hideshima, T., & Anderson, K. C. (2019). Molecular mechanisms of thalidomide and its derivatives. Proceedings of the Japan Academy, Series B, 95(7), 383-397. PMC. [Link]

-

Yilmaz, I., Kucuk, M., & Ceylan, M. (2019). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Current organic synthesis, 16(6), 868-875. PubMed. [Link]

-

Kucuk, M., & Yilmaz, I. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Letters in Drug Design & Discovery, 17(7), 894-910. Bentham Science. [Link]

-

Yeh, C. B., & Hsieh, M. J. (2010). Thalidomide and Its Analogs as Anticancer Agents. Recent patents on anti-cancer drug discovery, 5(1), 1-13. ResearchGate. [Link]

-

Kasture, S. B., & Mandhane, S. N. (2009). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Journal of Pharmaceutical Negative Results, 1(1), 1. Indian Journal of Pharmaceutical Sciences. [Link]

-

HandWiki. (2022). Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]

-

Iman, M., Saadabadi, A., Davood, A., Shafaroodi, H., Nikbakht, A., Ansari, A., & Abedini, M. (2017). Docking, Synthesis and Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione. Iranian journal of pharmaceutical research : IJPR, 16(2), 586–595. PubMed. [Link]

-

Escarcega, R. O., Fuentes-Alexandro, S., Garcia-Carrasco, M., Gatica, A., & Zamora, A. (2007). Thalidomide and analogues: current proposed mechanisms and therapeutic usage. Clinical and experimental medicine, 7(2), 41–55. Springer. [Link]

-

Abylkalykova, R. B., Sytpaeva, G. T., Fazylov, S. D., Nurkenov, O. A., & Seilkhanov, T. M. (2020). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals, 13(11), 382. MDPI. [Link]

-

Karim, A., Emami, S., Foroumadi, A., Fakhimi, A., Davood, A., & Shafiee, A. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in pharmaceutical sciences, 16(4), 365–375. PMC. [Link]

-

Tan, A., & Yilmaz, I. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 11957-11964. ACS Publications. [Link]

-

Butt, M. A., Areeb, M., Rashid, H., Yaqub, A., Raza, H., Ashraf, Z., & Shafiq, Z. (2024). Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents. Journal of molecular structure, 1303, 137574. PubMed. [Link]

-

Iman, M., Saadabadi, A., Davood, A., Shafaroodi, H., Nikbakht, A., Ansari, A., & Abedini, M. (2017). Docking, Synthesis and Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione. Iranian journal of pharmaceutical research : IJPR, 16(2), 586–595. NIH. [Link]

-

Saad, E. A., El-Maksoud, A. I. A., & Shosha, M. S. (2024). Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. ResearchGate. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [Link]

-

Kaderabkova, N., & Gonzalez, D. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

-

Phthalimide synthesis. PierpaLab. [Link]

-

Fhid, O., Al-Jaber, H., & Al-Qalaf, A. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. Der Pharma Chemica. [Link]

-

Phthalimide - Wikipedia. Wikipedia. [Link]

-

Kaderabkova, N., & Gonzalez, D. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 19(1), 1-22. NIH. [Link]

-

Phthalimide- Preparation, Chemical Reactions & Uses. Turito. [Link]

-

El-Gohary, N. S. (2014). Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. JOURNAL OF ADVANCES IN CHEMISTRY, 10(2), 2269-2278. JOURNAL OF ADVANCES IN CHEMISTRY. [Link]

-

The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

-

Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

-

Insights into synthesis, reactivity, and biological activity of N-isoindoline-1, 3-diones heterocycles: a systematic literature review. Semantic Scholar. [Link]

-

Szałek, E., Urbańska, A., Szymański, P., Gzella, A. K., Karpińska, M., & Kujawski, J. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. MDPI. [Link]

-

Tan, A., & Ceylan, M. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 172-181. ACG Publications. [Link]

-

Idoudi, S., & El Guesmi, N. (2024). Insights into synthesis, reactivity, and biological activity of N-isoindoline-1, 3-diones heterocycles: a systematic literature review. ResearchGate. [Link]

-

Baluja, S., Gajera, V., & Movaliya, V. (2020). Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. GSC Biological and Pharmaceutical Sciences, 10(1), 046-058. GSC Online Press. [Link]

-

Amin, K. M., El-masry, A. H., Mohamed, N. A., Awad, G. E. A., & Habib, B. S. (2013). Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. Der Pharma Chemica, 5(5), 97-108. Der Pharma Chemica. [Link]

-

Evaluation of anti epileptic drugs practical. Slideshare. [Link]

-

Iman, M., Saadabadi, A., Davood, A., Shafaroodi, H., Nikbakht, A., Ansari, A., & Abedini, M. (2017). Docking, Synthesis and Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione. ResearchGate. [Link]

-

Chelucci, R. C., Chiquetto, R., Chiba, D. E., Scarim, C. B., Chin, C. M., & Dos Santos, J. L. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. Medicinal chemistry (Shariqah (United Arab Emirates)), 21. Bentham Science. [Link]

-

Pourparizi, A., Vazirinia, M., Pourrajab, F., Nadri, H., & Davood, A. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. BMC chemistry, 18(1), 1-13. Taylor and Francis Online. [Link]

-

Kułaga, D., Drabczyk, A. K., Satała, G., Latacz, G., Rózga, K., Plażuk, D., ... & Kieć-Kononowicz, K. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(19), 6296. PubMed Central. [Link]

-

Szałek, E., Urbańska, A., Szymański, P., Gzella, A. K., Karpińska, M., & Kujawski, J. (2021). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International journal of molecular sciences, 22(14), 7678. PubMed. [Link]

-

Idoudi, S., & El Guesmi, N. (2024). Insights into synthesis, reactivity, and biological activity of N-isoindoline-1, 3-diones heterocycles: a systematic literature review. ResearchGate. [Link]

-

Chelucci, R. C., Chiquetto, R., Chiba, D. E., Scarim, C. B., Chin, C. M., & Dos Santos, J. L. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. Medicinal chemistry (Shariqah (United Arab Emirates)), 21. PubMed. [Link]

-

Shafaroodi, H., Asadi, F., & Sadeghipour, H. R. (2014). In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. Iranian journal of pharmaceutical research : IJPR, 13(2), 583–590. PubMed Central. [Link]

-

Study of Anti-convulsant activity by using electro-convulsometer. YouTube. [Link]

-

Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. Semantic Scholar. [Link]

-

Baluja, S., Gajera, V., & Movaliya, V. (2020). Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. ResearchGate. [Link]

-

Chłoń-Rzepa, G., Jankowska, A., Ślusarczyk, M., Gawalska, A., Pociecha, K., & Pawłowski, M. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological reports : PR, 67(6), 1167–1174. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thalidomide - Wikipedia [en.wikipedia.org]

- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Phthalimide - Wikipedia [en.wikipedia.org]

- 11. Phthalimide- Preparation, Chemical Reactions & Uses [turito.com]

- 12. Docking, Synthesis and Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Thalidomide and analogues: current proposed mechanisms and therapeutic usage. | Semantic Scholar [semanticscholar.org]

- 15. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]